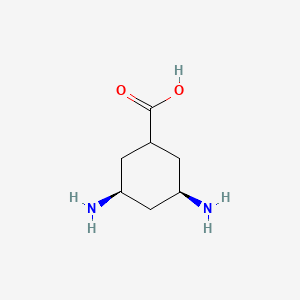
4'-OH-2,3',5',6-Tetrabromodiphenyl Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether is a halogenated organic compound with the molecular formula C12H6Br4O2 and a molecular weight of 501.79 g/mol . It is a derivative of diphenyl ether, where four bromine atoms and one hydroxyl group are substituted on the aromatic rings. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether is typically synthesized through the bromination of diphenyl ether. The process involves the reaction of diphenyl ether with bromine in the presence of a catalyst, such as iron or aluminum bromide, under controlled conditions . The reaction is carried out in a solvent like chloroform or carbon tetrachloride, and the temperature is maintained at around 0-5°C to ensure selective bromination at the desired positions on the aromatic rings.
Industrial Production Methods
In an industrial setting, the production of 4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether follows a similar bromination process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve high yields and purity. The final product is purified through recrystallization or chromatography techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atoms can be reduced to form less brominated diphenyl ethers.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Less brominated diphenyl ethers.
Substitution: Functionalized diphenyl ethers with various substituents.
Wissenschaftliche Forschungsanwendungen
4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for the synthesis of other brominated compounds and is used in studies related to halogenated organic chemistry.
Biology: It is used in toxicological studies to understand the effects of brominated compounds on biological systems.
Medicine: Research on its potential effects on human health, including its role as an endocrine disruptor.
Industry: Utilized as a flame retardant in various materials, including plastics and textiles.
Wirkmechanismus
The mechanism of action of 4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether involves its interaction with biological molecules. It can bind to hormone receptors, such as estrogen receptors, and disrupt normal hormonal functions. This compound can also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage . Additionally, it can interfere with enzyme activities, affecting metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether is compared with other similar compounds, such as:
2,2’,4,4’-Tetrabromodiphenyl Ether: Another brominated diphenyl ether with similar flame retardant properties but different substitution patterns.
2,3’,4,4’-Tetrabromodiphenyl Ether: Similar in structure but with different bromine atom positions, leading to variations in reactivity and biological effects.
The uniqueness of 4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether lies in its specific substitution pattern, which influences its chemical reactivity and biological interactions.
Eigenschaften
CAS-Nummer |
1622183-96-3 |
|---|---|
Molekularformel |
C12H6Br4O2 |
Molekulargewicht |
501.794 |
IUPAC-Name |
2,6-dibromo-4-(2,6-dibromophenoxy)phenol |
InChI |
InChI=1S/C12H6Br4O2/c13-7-2-1-3-8(14)12(7)18-6-4-9(15)11(17)10(16)5-6/h1-5,17H |
InChI-Schlüssel |
APAMXFBEBPWCIO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Br)OC2=CC(=C(C(=C2)Br)O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


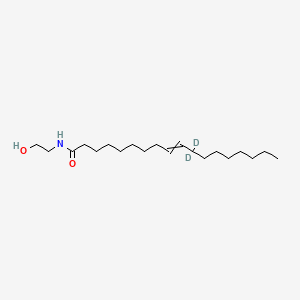
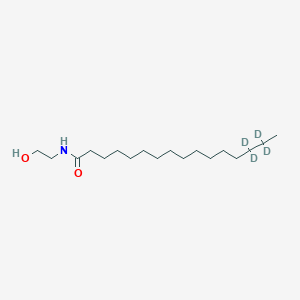
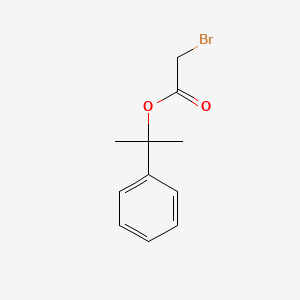
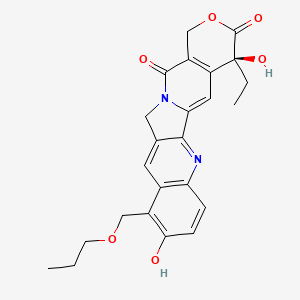
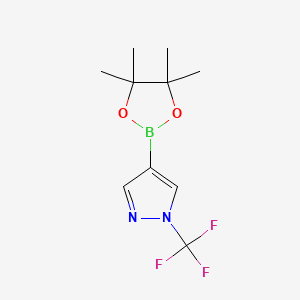
![N-[6-[[(1S)-5,12-Dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B568939.png)
![6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine](/img/structure/B568943.png)
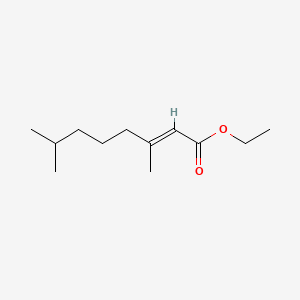
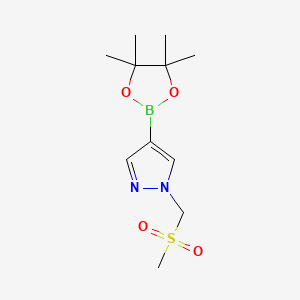
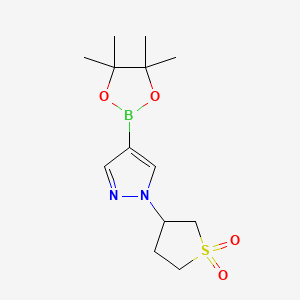
![(2E)-2-[2-[(Cyclohexylamino)thioxomethyl]hydrazinylidene]propanoic Acid](/img/structure/B568949.png)
